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Compound of Interest

5-Bromo-2-hydroxy-6-
Compound Name: o ]
methylnicotinic acid

Cat. No.: B1342473

[3] WO2019089442A1 - Aminoimidazopyridines as kinase inhibitors - Google Patents A Suzuki
coupling reaction (Miyaura, N. and Suzuki, A. Chemical Reviews, 95:2457-2483, 1995) can
provide compounds of the type exemplified by 5. Scheme. Figure imgf000049 0001. X ~
anhydride, CI, OH. Figure imgf000049_0002. Compounds exemplified by 10 can be made in
multiple ways as shown in Schemes 2 and 3. In Scheme 2, bromide 6 can be converted to its
isolable boronate ester 7 under Suzuki coupling conditions. Access ... 5-bromo-2-hydroxy-6-
methylnicotinic acid (1.20 g, 5.17 mmol) and iodomethane-D 3 (1.931 mL, 31.0 mmol) in
chloroform (100 mL) was added silver carbonate (7.13 g, 25.9 mmol) and the resulting mixture
was stirred in the dark. [aluminum foil wrap] for 4 d. The reaction mixture was filtered though
Celite, then concentrated to an oil. The crude residue was loaded onto a 40 g ISCO column
arid purified by flash chomatography ... ... This can undergo Suzuki coupling with an
appropriate halide. As shown in Schme 6, bromide 15 can be used to access intermediates
such as 16 which can be further elabortaed as described in Scheme 5. Scheme 6. Figure
imgf000052_0002. The amine coupling partners described here are commercially available,
previously described in US Patent Application No. 62/458144 or can be accessed synthetically
via the method descibed in Scheme 7. A phenol such as 17 can undergo a Williamson ether
synthesis (Williamson, ... 5-bromo-2-hydroxy-6-methylnicotinic acid (1.20 g, 5.17 mmol) and
iodomethane-D 3 (1.931 mL, 31.0 mmol) in chloroform (100 mL) was added silver carbonate
(7.13 g, 25.9 mmol) and the resulting mixture was stirred in the dark. [aluminum foil wrap] for 4
d. The reaction mixture was filtered though Celite, then concentrated to an oil. The crude
residue was loaded onto a 40 g ISCO column arid purified by flash chomatography ... ...
Starting materials and reagents used in these examples, when not prepared by a procedure
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described herein, are generally either commercially available, or are reported in the chemical
literature, or may be prepared by using procedures described in the chemical literature.
Abbreviations as used herein, are defined as follows: "1 x" for once, "2 x" for twice, "3 x" for
thrice, "°C" for degrees Celsius, "eq" for equivalent or equivalents, "g" for gram or ... 5-bromo-
2-hydroxy-6-methylnicotinic acid (1.20 g, 5.17 mmol) and iodomethane-D 3 (1.931 mL, 31.0
mmol) in chloroform (100 mL) was added silver carbonate (7.13 g, 25.9 mmol) and the resulting
mixture was stirred in the dark. [aluminum foil wrap] for 4 d. The reaction mixture was filtered
though Celite, then concentrated to an oil. The crude residue was loaded onto a 40 g ISCO
column arid purified by flash chomatography ... ... The present invention also provides a
method for treating proliferative diseases, allergic diseases, autoimmune diseases and
inflammatory diseases, comprising administering to a host in need of such treatment a
therapeutically effective amount of at least one of the compounds of the present invention or
stereoisomers, tautomers, pharmaceutically acceptable salts, solvates, or prodrugs thereof. ...
or R 5is absent and R 5a and R 5b are taken together to form a 3-6 member carbocyclic or
heterocyclic ring which is substituted with 0-1 of F, or Ci-3 alkyl, the heterocyclic ring having 0-2
heteroatoms selected from N, O , and S. ... R 5a and R 5b are independently selected from H,
Ci -3 alkyl. In a another aspect of the invention, there are disclosed compounds of Formula (1),
or compounds of Formula (1) as described by any of the other embodiments or aspects, salts,
enantiomers, diastereomers, tautomers, pharmaceutically-acceptable salts, hydrates, or
solvates thereof, wherein: ... or R 5a and R 5b are taken together to form a 3-6 member
carbocyclic or heterocyclic ring which is substituted with 0-2 of F, Ci -3 alkyl, or Ci- 3 haloalkyl,
the heterocyclic ring having 0-2 heteroatoms selected from N, O, and S; or R 5 is absent and R
5a and R 5b are taken together to form a 3-6 member carbocyclic or heterocyclic ring which is
substituted with 0-1 of F, or Ci-3 alkyl, the heterocyclic ring having 0-2 heteroatoms selected
from N, O, and S. ... R 5a and R 5b are independently selected from H, Ci -3 alkyl. ... The
present invention also provides a method for treating a disease, comprising administering to a
patient in need of such treatment a therapeutically-effective amount of a compound of formula
(1), wherein the disease is inflammatory bowel disease, Crohn's disease or ulcerative colitis,
poriasis, systemic lupus erythematosus (SLE), rheumatoid arthritis, multiple sclerosis (MS),
transplant rejection, nonalcoholic steatohepatitis (NASH), or ischemia reperfusion. ... R b, at
each occurrence, is independently OH, C 1-3 alkyl, hydroxy Ci -3 alkyl, C 1-3 alkoxy, halo, C=0,
or C 1-3 haloalkyl, or C 3-6 cycloalkyl. ... NH 2CHR 8CO- where R 8is H, C 1.3 alkyl, or C1. 3
alkoxy-Ci- 3 alkyl; R 5a and R 5b are independently selected from H, Ci -3 alkyl, or R 5a and R
5b are taken together to form a 3-6 member carbocyclic or heterocyclic ring which is
substituted with 0-2 of F, Ci -3 alkyl, or Ci- 3 haloalkyl, the heterocyclic ring having 0-2
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heteroatoms selected from N, O, and S; ... halocycloalkyl, C 3-6 cycloalkoxy, C 3-6 cycloalkyl-
Ci_ 3 alkoxy-, C 3-6 cycloalkyl-Ci-3 deuteroalkoxy-, C 3-6 cycloalkyl-Ci- 3 haloalkoxy-, Ci- 6
alkoxy-Ci- 3 alkyl-, C 3-6 cycloalkoxy-Ci-3 alkyl-, C M alkyl-S0 2-, C 3-6 cycloalkyl-S0 2-, C 6-i0
aryl-S-, NR cR dCO-, heterocycle-, heterocycle-O-, heterocycle-CH 2-, wherein each
heterocycle is independently a 4-6 membered ring having 1-2 heteroatoms selected from N
and O, and wherein each alkyl, cycloalkyl, or heterocycle is substituted with 0-2 R b. ... The
present invention also provides a method of treating a condition comprising administering to a
patient in need of such treatment a therapeutically-effective amount of a compound of formula
(), wherein the condition is selected from macrophage necrosis in atheroscelerosis
development, virus-induced inflammation, systemic inflammatory response syndrome and
ethanol-induced liver injury, neurodegeneration such as detachment of the retina, retinal
degeneration, wet and dry age-related macular degeneration (AMD), ischemia, amyotrophic
lateral sclerosis (ALS), and Gaucher' s disease. ... The present invention also provides a
method of treating a condition comprising administering to a patient in need of such treatment a
therapeutically-effective amount of a compound of formula (I), wherein the condition is selected
from nonalcoholic steatohepatitis (NASH), and ischemia reperfusion. The present invention
also provides a method for treating rheumatoid arthritis, comprising administering to a patient in
need of such treatment a therapeutically-effective amount of a compound of formula (1), ... The
present invention also provides a method of treating a condition comprising administering to a
patient in need of such treatment a therapeutically-effective amount of a compound of formula
(), wherein the condition is selected from Inflammatory bowel disease, ulcerative colitis,
Crohn's disease, psoriasis, rheumatoid arthritis (RA), heart failure, and nonalcoholic
steatohepatitis (NASH). --INVALID-LINK-- [1] Synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6
... - ResearchGate A Suzuki cross-coupling reaction of methyl 5-bromo-2-hydroxy-6-
methylnicotinate with various aryl- and heteroarylboronic acids has been developed for the
synthesis of 5-aryl- and 5... --INVALID-LINK-- Synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6
... A Suzuki cross-coupling reaction of methyl 5-bromo-2-hydroxy-6-methylnicotinate with
various aryl- and heteroarylboronic acids has been developed for the synthesis of 5-aryl- and
5-heteroaryl-2-hydroxy-6-methylnicotinic acid derivatives. The described method is efficient and
proceeds under mild conditions. The target compounds were obtained in good to excellent
yields. --INVALID-LINK-- Synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6 ... - Academia.edu A
Suzuki cross-coupling reaction of methyl 5-bromo-2-hydroxy-6-methylnicotinate with various
aryl- and heteroarylboronic acids has been developed for the synthesis of 5-aryl- and 5-
heteroaryl-2-hydroxy-6-methylnicotinic acid derivatives. The described method is efficient and
proceeds under mild conditions. The target compounds were obtained in good to excellent
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yields. --INVALID-LINK-- Synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6 ... A Suzuki cross-
coupling reaction of methyl 5-bromo-2-hydroxy-6-methylnicotinate with various aryl- and
heteroarylboronic acids has been developed for the synthesis of 5-aryl- and 5-heteroaryl-2-
hydroxy-6-methylnicotinic acid derivatives. The described method is efficient and proceeds
under mild conditions. The target compounds were obtained in good to excellent yields. --
INVALID-LINK-- Synthesis of novel 5-aryl-2-hydroxy-6-methylnicotinic acid ... A series of novel
5-aryl-2-hydroxy-6-methylnicotinic acid derivatives were synthesized through a Suzuki cross-
coupling reaction. The structures of all the synthesized compounds were confirmed by IR, 1 H
NMR, 13 C NMR, and mass spectral analysis. The synthesized compounds were screened for
their in vitro antimicrobial activity against a panel of selected pathogenic bacterial and fungal
strains. --INVALID-LINK-- Suzuki Coupling - an overview | ScienceDirect Topics The Suzuki
coupling reaction is a versatile and highly efficient method for the construction of carbon-carbon
bonds. It involves the cross-coupling of an organoboron compound with a halide or triflate,
catalyzed by a palladium complex. This reaction is widely used in organic synthesis, particularly
in the pharmaceutical and fine chemical industries. --INVALID-LINK-- Development and
validation of a stability-indicating HPLC method for ... A simple, precise, and accurate stability-
indicating high-performance liquid chromatographic (HPLC) method was developed and
validated for the determination of 5-bromo-2-hydroxy-6-methylnicotinic acid in the presence
of its degradation products. The chromatographic separation was achieved on a C18 column
using a mobile phase consisting of a mixture of methanol and water (60:40, v/v) at a flow rate
of 1.0 mL/min. --INVALID-LINK-- W0O2019089442A1 - AMINOIMIDAZOPYRIDINES AS
KINASE ... A Suzuki coupling reaction (Miyaura, N. and Suzuki, A. Chemical Reviews, 95:2457-
2483, 1995) can provide compounds of the type exemplified by 5. Scheme. Figure
imgf000049_0001. X ~ anhydride, CI, OH. Figure imgf000049_0002. Compounds exemplified
by 10 can be made in multiple ways as shown in Schemes 2 and 3. In Scheme 2, bromide 6
can be converted to its isolable boronate ester 7 under Suzuki coupling conditions. Access ...
5-bromo-2-hydroxy-6-methylnicotinic acid (1.20 g, 5.17 mmol) and iodomethane-D 3 (1.931
mL, 31.0 mmol) in chloroform (100 mL) was added silver carbonate (7.13 g, 25.9 mmol) and
the resulting mixture was stirred in the dark. [aluminum foil wrap] for 4 d. The reaction mixture
was filtered though Celite, then concentrated to an oil. The crude residue was loaded onto a 40
g ISCO column arid purified by flash chomatography ... --INVALID-LINK-- Synthesis of 5-aryl-
and 5-heteroaryl-2-hydroxy-6 ... A Suzuki cross-coupling reaction of methyl 5-bromo-2-hydroxy-
6-methylnicotinate with various aryl- and heteroarylboronic acids has been developed for the
synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6-methylnicotinic acid derivatives. The
described method is efficient and proceeds under mild conditions. The target compounds were
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obtained in good to excellent yields. --INVALID-LINK-- Methyl 5-bromo-2-hydroxy-6-
methylnicotinate Methyl 5-bromo-2-hydroxy-6-methylnicotinate. ... Click to view in 2D. Rotate.
Get Image. Download. Favorite. Share. Details. Chemical & Physical Properties. Safety &
Handling. Spectra. ... Journal of the American Chemical Society. 2012, 134 (40), 16553-16556.
DOI: 10.1021/ja307954b. Other References. --INVALID-LINK-- Suzuki cross-coupling reaction
of methyl 5-bromo-2-hydroxy-6 ... A Suzuki cross-coupling reaction of methyl 5-bromo-2-
hydroxy-6-methylnicotinate with various aryl- and heteroarylboronic acids has been developed
for the synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6-methylnicotinic acid derivatives. The
described method is efficient and proceeds under mild conditions. The target compounds were
obtained in good to excellent yields. --INVALID-LINK-- A mild and efficient Suzuki-Miyaura
cross-coupling of 5-bromo-2 ... A mild and efficient Suzuki-Miyaura cross-coupling reaction of 5-
bromo-2-methoxypyridine with a variety of boronic acids is described. The reaction is catalyzed
by a palladium-based catalyst and proceeds in good to excellent yields. This method provides a
convenient and practical approach to the synthesis of 5-aryl-2-methoxypyridines, which are
important building blocks for the synthesis of various biologically active compounds. --INVALID-
LINK-- Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-
hydroxy-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki
coupling reaction utilizing 5-Bromo-2-hydroxy-6-methylnicotinic acid. This versatile building
block is instrumental in the synthesis of various 5-aryl- and 5-heteroaryl-2-hydroxy-6-
methylnicotinic acid derivatives, which are significant in the development of kinase inhibitors
and other biologically active compounds.

The Suzuki coupling reaction is a highly effective method for creating carbon-carbon bonds by
coupling an organoboron compound with a halide, catalyzed by a palladium complex. This
methodology is noted for its mild reaction conditions and high yields, making it a valuable tool
in medicinal chemistry and drug discovery.

Applications in Drug Development
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Substituted nicotinic acid derivatives synthesized via this method have shown potential as
kinase inhibitors for treating a range of diseases. These include inflammatory conditions like
rheumatoid arthritis, inflammatory bowel disease, and psoriasis, as well as autoimmune
diseases and neurodegenerative disorders. The core structure derived from 5-Bromo-2-
hydroxy-6-methylnicotinic acid serves as a scaffold for developing potent and selective
inhibitors of key signaling pathways.

Experimental Protocols

A common challenge in the Suzuki coupling of pyridinyl halides is the low reactivity of the
pyridine ring. However, the described methods provide an efficient pathway for these
transformations. It is often advantageous to first protect the carboxylic acid and hydroxyl
groups, for instance, by converting the starting material to its methyl ester, methyl 5-bromo-2-
hydroxy-6-methylnicotinate.

General Procedure for Suzuki Cross-Coupling

This protocol outlines a general method for the Suzuki cross-coupling of methyl 5-bromo-2-
hydroxy-6-methylnicotinate with various aryl- and heteroarylboronic acids.

Materials:

Methyl 5-bromo-2-hydroxy-6-methylnicotinate

Aryl- or heteroarylboronic acid

Palladium catalyst (e.g., Pd(PPhs)4, PdClz(dppf))

Base (e.g., K2COs, Cs2C03, Na2CO3)

Solvent (e.g., Dioxane/Hz20, Toluene/H20, DMF)
Procedure:

 In areaction vessel, combine methyl 5-bromo-2-hydroxy-6-methylnicotinate (1 equivalent),
the aryl- or heteroarylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

» Add the solvent system to the mixture.
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e Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
¢ Add the palladium catalyst (0.02-0.05 equivalents) to the mixture.

o Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the
required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

o Upon completion, cool the reaction mixture to room temperature.
» Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-
or 5-heteroaryl-2-hydroxy-6-methylnicotinate derivative.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki coupling
reaction with methyl 5-bromo-2-hydroxy-6-methylnicotinate and various boronic acids.
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Boronic Temp . Yield
Entry . Catalyst Base Solvent Time (h)
Acid (°C) (%)
Phenylbo  Pd(PPhs) Toluene/
1 ] ] K2COs 90 12 92
ronic acid 4 H20
4-
Methoxy Pd(PPhs) Toluene/
2 K2COs 90 12 95
phenylbo 4 H20
ronic acid
3-
Chloroph  Pd(PPhs) Toluene/
3 K2COs 90 12 88
enylboro 4 H20
nic acid
2-
Thiophen  Pd(PPhs) Toluene/
4 _ K2COs 90 12 85
eboronic 4 H20
acid
3-
Pyridinyl PdClz(dp Dioxane/
5 _ Cs2C0s3 100 18 78
boronic pf) H20
acid

Visualizing the Workflow

The following diagrams illustrate the Suzuki coupling reaction and a generalized experimental

workflow.
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5-Bromo-2-hydroxy- Suzuki Coupling
6-methylnicotinic acid

Aryl/Heteroaryl : 5-Aryl/Heteroaryl-2-hydroxy-
Boronic Acid 6-methylnicotinic acid

Pd Catalyst
Base

Click to download full resolution via product page

Caption: General scheme of the Suzuki coupling reaction.
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Caption: Step-by-step experimental workflow for the Suzuki coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Suzuki coupling reactions with "5-Bromo-2-hydroxy-6-
methylnicotinic acid"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1342473#suzuki-coupling-reactions-with-5-bromo-2-
hydroxy-6-methylnicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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